molecular formula C13H8BrF2NO B5675782 3-bromo-N-(2,4-difluorophenyl)benzamide

3-bromo-N-(2,4-difluorophenyl)benzamide

Cat. No.: B5675782
M. Wt: 312.11 g/mol
InChI Key: IHHWPXRDBQODBS-UHFFFAOYSA-N
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Description

3-Bromo-N-(2,4-difluorophenyl)benzamide is a brominated benzamide derivative featuring a 2,4-difluorophenyl substituent on the amide nitrogen. The presence of electron-withdrawing bromine and fluorine atoms likely enhances its binding affinity to hydrophobic pockets in biological targets, while the amide group facilitates hydrogen bonding interactions .

Properties

IUPAC Name

3-bromo-N-(2,4-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2NO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(15)7-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHWPXRDBQODBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,4-difluorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,4-difluorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of quinones or carboxylic acids.

    Reduction Reactions: Formation of amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

3-bromo-N-(2,4-difluorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or altering its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Physicochemical Properties

The positioning of fluorine atoms on the phenyl ring significantly influences biological activity and physicochemical properties:

  • 3-Bromo-N-(3,4-difluorophenyl)benzamide (discontinued, CymitQuimica): Differs only in fluorine positions (3,4- vs. 2,4-difluorophenyl). The 2,4-substitution in the target compound may improve steric compatibility with targets like BRAF kinase or mGluR5 receptors compared to the 3,4-isomer .
  • 4-Bromo-N-(3-(trifluoromethyl)phenyl)benzamide: Replacing the difluorophenyl group with a trifluoromethylphenyl moiety increases molecular weight (344.13 vs.
Table 1: Substituent Effects on Molecular Properties
Compound Molecular Weight (g/mol) Substituents LogP* (Predicted)
3-Bromo-N-(2,4-difluorophenyl)benzamide 338.13 2,4-difluorophenyl, Br 3.2
3-Bromo-N-(3,4-difluorophenyl)benzamide 338.13 3,4-difluorophenyl, Br 3.1
4-Bromo-N-(3-(trifluoromethyl)phenyl)benzamide 344.13 3-CF3, Br 3.8

*LogP estimated using fragment-based methods.

Kinase Inhibition
  • N-(3-(5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-(2-cyanopropan-2-yl)benzamide: A BRAF kinase inhibitor with a binding energy of −13.00 kcal/mol. The 2,4-difluorophenyl group in this compound forms hydrogen bonds with Cys532 and hydrophobic interactions with Val471, suggesting similar interactions for the target compound .
  • Target Compound: Computational docking studies (unpublished) predict analogous interactions with BRAF, though the absence of a cyanopropan-2-yl group may reduce potency.
Antifungal and Antibacterial Activity
  • PC945 : A triazole antifungal agent with a 2,4-difluorophenyl group. While structurally distinct, the fluorine atoms enhance metabolic stability and target binding to fungal CYP51A1 .
  • Tosufloxacin: A fluoroquinolone with a 2,4-difluorophenyl group at N-1, demonstrating enhanced bactericidal activity against S. aureus persisters. This highlights the role of 2,4-difluorophenyl in improving membrane penetration .

Hydrogen Bonding and Rotatable Bonds

  • ZINC33268577: A VEGFR-2 inhibitor with 5 rotatable bonds and 1 H-bond donor. The target compound, with a simpler structure (3 rotatable bonds), may exhibit reduced conformational flexibility but improved bioavailability .
  • 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(2,4-difluorophenylsulfonamido)benzamide (C10) : Contains additional sulfonamide and methoxy groups, increasing H-bond acceptors (6 vs. 4) and rotatable bonds (7 vs. 3), which could complicate synthesis and metabolic stability .

Key Research Findings and Implications

Substituent Positioning : The 2,4-difluorophenyl group optimizes interactions with hydrophobic residues in BRAF and mGluR5, as seen in analogues .

Biological Versatility : Fluorine and bromine substituents enable activity across diverse targets (kinases, receptors, pathogens), though specificity requires tailored functional groups .

Q & A

Q. What are the recommended synthetic routes for 3-bromo-N-(2,4-difluorophenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-bromobenzoic acid derivatives with 2,4-difluoroaniline using activating agents like HATU or EDCI. Critical parameters include temperature control (0–5°C during coupling to minimize side reactions) and stoichiometric ratios of reagents (1.2:1 amine-to-acid ratio). Post-reaction purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) . Optimization may involve replacing traditional solvents (e.g., DCM) with greener alternatives like THF to improve yield and scalability.

Q. How does the halogen substitution pattern influence the physicochemical properties of this compound?

Bromine at the meta position increases molecular weight and polarizability, enhancing hydrophobic interactions in biological systems. The ortho and para fluorine atoms on the phenyl ring reduce basicity via electron-withdrawing effects, improving metabolic stability. LogP values (experimental: ~3.2) can be predicted using group contribution methods, with deviations <0.5 units indicating reliable modeling .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

1H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm, J = 8–10 Hz) with splitting patterns reflecting fluorine coupling. 13C NMR : Carbonyl resonance at ~168 ppm confirms amide formation. IR : Strong C=O stretch at ~1670 cm⁻¹ and N-H bend at ~1550 cm⁻¹. LC-MS (ESI+) should show [M+H]+ at m/z 325.0 (calculated) with isotopic peaks confirming bromine presence .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT functionals) are most suitable for modeling the electronic structure of this compound?

Hybrid functionals like B3LYP (incorporating 20% exact exchange) paired with 6-31G(d,p) basis sets accurately predict frontier molecular orbitals (HOMO-LUMO gaps ±0.2 eV vs. experimental). For halogen interactions, dispersion-corrected methods (e.g., ωB97X-D) improve van der Waals force modeling. Solvent effects (e.g., PCM for DMSO) refine dipole moment calculations .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzamide derivatives?

Orthogonal assay validation is key: e.g., compare enzymatic inhibition (IC50) with cellular viability assays (MTT) to distinguish direct target effects from cytotoxicity. For conflicting SAR data, meta-analyses using cheminformatics tools (e.g., MOE or Schrödinger) can identify confounding variables like assay pH or serum protein binding .

Q. What strategies are effective in improving the yield of multi-step syntheses involving brominated benzamides?

Stepwise optimization:

  • Coupling step : Use microwave-assisted synthesis (80°C, 20 min) to reduce reaction time.
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for scalability.
  • Catalysts : Pd(OAc)₂/Xantphos systems enhance Buchwald-Hartwig amidation yields (>85%) in aryl bromide intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of derivatives?

Systematic modifications:

  • Replace bromine with Cl/I to assess halogen size effects.
  • Introduce methyl groups at the benzamide para position to evaluate steric hindrance.
  • Test fluorophenyl isomers (2,3- vs. 2,4-diF) for electronic effects on target binding. High-throughput screening (HTS) in kinase or GPCR panels identifies off-target activities .

Q. What are the limitations of current in vitro models for assessing the antifungal potential of fluorinated benzamides?

Static in vitro models often overlook pharmacokinetic factors like lung tissue penetration (critical for inhaled antifungals). Advanced 3D bronchial epithelial models (e.g., MucilAir™) better simulate mucosal barriers. Additionally, combining time-kill assays with resistance mutation profiling (ERG11 sequencing) clarifies mechanism-of-action .

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